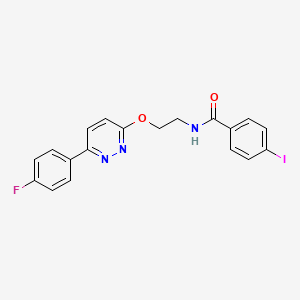

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide

Description

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FIN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWUSRMAWNAASM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 4-fluorophenyl with a halogenated pyridazine.

Attachment of the Oxyethyl Linker: The oxyethyl linker can be introduced through an etherification reaction, where the hydroxyl group of an ethylene glycol derivative reacts with the pyridazine ring.

Formation of the Iodobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups at the iodo position .

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Research: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Piperidine or Pyrrolidine Moieties

- 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) : Shares the 4-iodobenzamide group with the target compound but replaces the pyridazine-ether chain with a benzylpiperidine moiety. This structural difference likely alters receptor selectivity. Piperidine-containing analogs like 4-IBP and BD 1008 (a sigma receptor ligand) are associated with central nervous system activity, suggesting that the target compound’s pyridazine core may shift its pharmacological profile toward different targets .

- The target compound’s 4-fluorophenyl group may offer similar advantages but with reduced steric hindrance compared to dichloro substituents .

Pyridazine-Containing Analogs

- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Features a pyridazin-3-yl group linked via a phenethylamino bridge to an ethyl benzoate. Unlike the target compound’s ether linker, I-6230’s amino group may confer higher polarity and susceptibility to enzymatic hydrolysis. The iodine in the target’s benzamide could also improve membrane permeability compared to I-6230’s ester group .

- I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) : Substitutes pyridazine with a methylisoxazole ring. Isoxazole derivatives are often associated with anti-inflammatory or antimicrobial activity, whereas pyridazine-containing compounds (like the target) are explored for kinase inhibition or receptor modulation. The ethoxy linker in both compounds suggests shared strategies for optimizing spatial orientation .

Halogenated Aromatic Systems

- N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): Demonstrates the use of chloro and methoxy substituents for tuning electronic properties.

Structural and Pharmacokinetic Implications

Table 1: Key Structural Comparisons

| Compound | Core Structure | Halogen Substituents | Linker Type | Potential Target |

|---|---|---|---|---|

| Target Compound | Pyridazine + benzamide | 4-iodo, 4-fluoro | Ether (ethoxyethyl) | Kinases/Sigma receptors |

| 4-IBP | Piperidine + benzamide | 4-iodo | Benzylpiperidine | Sigma receptors |

| I-6230 | Pyridazine + ethyl ester | None | Phenethylamino | Enzymes/Transporters |

| BD 1047 | Dichlorophenyl + amine | 3,4-dichloro | Ethylamine | Sigma receptors |

- Metabolic Stability : The ether linker in the target compound may offer greater resistance to hydrolysis compared to ester-containing analogs like I-6230 .

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyridazine ring substituted by a 4-fluorophenyl group and an ether linkage to an ethyl group. The presence of iodine in the benzamide moiety enhances its biological activity by potentially increasing lipophilicity and altering binding interactions with target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C18H19FN4O2 |

| Molecular Weight | 344.37 g/mol |

| CAS Number | 920408-54-4 |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The fluorophenyl group is known to facilitate binding to various biological targets, potentially modulating their activity. The compound may act as an inhibitor or modulator of key signaling pathways involved in disease processes, particularly in cancer and inflammatory conditions.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The following table summarizes some key findings from recent studies:

Case Studies

- Breast Cancer Treatment : In a study involving MCF-7 cells, this compound was found to induce apoptosis through the activation of caspases, leading to cell death and reduced tumor growth in vivo.

- Prostate Cancer : Another study demonstrated that this compound effectively inhibited the proliferation of PC3 cells at low micromolar concentrations, suggesting its potential as a therapeutic agent in prostate cancer management.

- Inflammatory Conditions : Preliminary research indicates that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.